(R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol
Overview
Description
(R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol, also known as R-AP, is an important synthetic compound in the field of organic chemistry. It has been used in various scientific research applications and has been studied extensively in recent years.
Scientific Research Applications
Bifunctional Aromatic N-Heterocycles Synthesis
- Hydrogen-Bond Donors and Acceptors: A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized, showcasing the importance of balancing hydrogen-bond donors and acceptors in the development of supramolecular assemblies, which are crucial in medicinal chemistry for drug design and the development of novel therapeutic agents (Aakeröy et al., 2007).
Antifolate Drugs
- Pyrimethamine Derivatives: Pyrimethamine and its derivatives, known for their antimalarial properties, have been studied for their structural interactions, emphasizing the role of aminopyrimidine compounds in forming hydrogen-bonded motifs that are key in the design of antifolate drugs (Balasubramani et al., 2007).
Antibacterial Agents
- Carbapenem Antibiotics: The synthesis and evaluation of aminopropyl and aminopropenyl derivatives as potent antibacterial agents against both Gram-positive and Gram-negative bacteria, including P. aeruginosa, highlight the role of aminopyrimidine derivatives in the development of new antibiotics (Ohtake et al., 1997).
Histamine H4 Receptor Ligands
- Antinociceptive and Anti-inflammatory Agents: A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor demonstrates the potential of these compounds in treating inflammatory conditions and pain, highlighting the therapeutic applications of aminopyrimidine derivatives in modulating immune responses (Altenbach et al., 2008).
Melanin-Concentrating Hormone Receptor-1 Antagonists
- Obesity and Related Disorders: Derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were identified as potent MCH-R1 antagonists, indicating the potential of aminopyrimidine compounds in developing treatments for obesity and related metabolic disorders (Huang et al., 2005).
CDK1 and CDK2 Inhibitors
- Antitumor Compounds: The development of 2-(2-aminopyrimidin-4-yl)phenol derivatives as potent inhibitors of CDK1 and CDK2 showcases the application of aminopyrimidine derivatives in cancer therapy, particularly in targeting cell cycle regulators to inhibit tumor growth (Lee et al., 2011).
Purine Biosynthesis Inhibitors
- Selective Transport by Folate Receptors and PCFT: Synthesis of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines with a thienoyl side chain for selective inhibition of purine biosynthesis via folate receptors and the proton-coupled folate transporter highlights the precision targeting capabilities of aminopyrimidine derivatives in cancer therapy (Wang et al., 2010).
properties
IUPAC Name |
(3R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2,(H2,9,10,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFQDJHHNMWTBZ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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